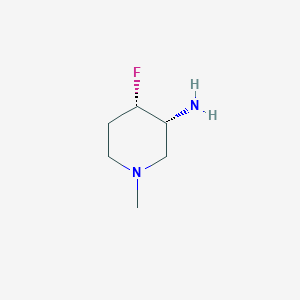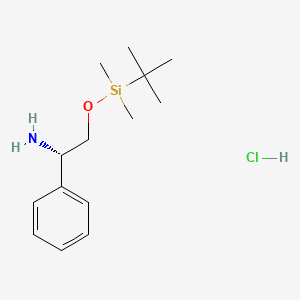
Selanylidenetungsten
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Selanylidenetungsten can be synthesized through several methods, including chemical vapor deposition (CVD) and solid-state reactions. One common method involves the direct reaction of tungsten and selenium at high temperatures. The reaction is typically carried out in a vacuum or inert atmosphere to prevent oxidation: [ \text{W} + 2\text{Se} \rightarrow \text{WSe}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity tungsten and selenium precursors. The materials are heated in a controlled environment to ensure the formation of high-quality tungsten diselenide crystals. The process parameters, such as temperature and reaction time, are optimized to achieve the desired product characteristics.
Analyse Des Réactions Chimiques
Types of Reactions: Selanylidenetungsten undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: When exposed to oxygen at elevated temperatures, this compound can form tungsten trioxide (WO3) and selenium dioxide (SeO2). [ \text{WSe}_2 + 3\text{O}_2 \rightarrow \text{WO}_3 + 2\text{SeO}_2 ]
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents to produce tungsten and selenium. [ \text{WSe}_2 + 2\text{H}_2 \rightarrow \text{W} + 2\text{H}_2\text{Se} ]
Substitution: Halogenation reactions can replace selenium atoms with halogens, forming tungsten halides. [ \text{WSe}_2 + 3\text{Cl}_2 \rightarrow \text{WCl}_6 + 2\text{Se} ]
Major Products: The major products formed from these reactions include tungsten trioxide, selenium dioxide, tungsten halides, and elemental selenium.
Applications De Recherche Scientifique
Selanylidenetungsten has a wide range of applications in scientific research:
Electronics: Due to its semiconductor properties, it is used in the development of transistors and other electronic devices.
Photovoltaics: It is employed in solar cells to enhance their efficiency.
Catalysis: this compound serves as a catalyst in various chemical reactions, including hydrogen evolution reactions.
Biomedicine: Research is ongoing to explore its potential in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism by which selanylidenetungsten exerts its effects is primarily related to its electronic structure and surface properties. In electronic applications, its layered structure allows for efficient charge transport and separation. In catalysis, the active sites on its surface facilitate the adsorption and conversion of reactants.
Comparaison Avec Des Composés Similaires
- Molybdenum diselenide (MoSe2)
- Tungsten disulfide (WS2)
- Molybdenum disulfide (MoS2)
Comparison: Selanylidenetungsten is unique due to its specific electronic and optical properties, which differ from those of molybdenum diselenide and tungsten disulfide. Its higher stability and distinct bandgap make it particularly suitable for certain applications, such as high-temperature electronics and specific catalytic processes.
Propriétés
Formule moléculaire |
SeW |
|---|---|
Poids moléculaire |
262.81 g/mol |
Nom IUPAC |
selanylidenetungsten |
InChI |
InChI=1S/Se.W |
Clé InChI |
KVXHGSVIPDOLBC-UHFFFAOYSA-N |
SMILES canonique |
[Se]=[W] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-methylphenoxy)-N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B12447974.png)
![2-[(1E)-2-[4-(benzyloxy)phenyl]ethenyl]-6-hydroxybenzoic acid](/img/structure/B12447979.png)



![3,5-bis[(phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12447993.png)
![{2-[(2-Methylprop-2-enoyl)oxy]ethoxy}[2-(trimethylazaniumyl)ethoxy]phosphinic acid](/img/structure/B12447998.png)

![methyl 4-[1-hydroxy-3-(4-methylphenyl)-10-(phenylacetyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B12448007.png)
![4-methoxy-N'-[(naphthalen-1-yloxy)acetyl]benzohydrazide](/img/structure/B12448009.png)
![N-tert-butyl-3-[(2-thiophen-2-ylacetyl)amino]benzamide](/img/structure/B12448011.png)

![[(4,5-Dimethyl-2-pyrimidinyl)methyl]amine dihydrochloride](/img/structure/B12448042.png)

